1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, also known as 4-Bromo-2,5-dimethoxyphenethylamine, is a synthetic compound belonging to the phenethylamine class. It was first synthesized by the American chemist Alexander Shulgin in 1974 and is recognized for its psychoactive properties, often used in both recreational and scientific contexts. The compound is classified as a psychedelic and has been studied for its potential effects on the human psyche .
The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine typically follows a multi-step process:
While specific industrial methods for large-scale production are not extensively documented, they generally align with laboratory procedures but are optimized for yield and purity.
The molecular formula of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is , with a molecular weight of approximately 260.13 g/mol. The compound features a bromine atom at the para position relative to two methoxy groups on the benzene ring:
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine primarily involves interactions with serotonin receptors in the brain, particularly the 5-HT_2A receptor. This interaction is believed to lead to alterations in perception, mood, and cognition associated with psychedelic experiences. Detailed pharmacokinetic studies are necessary to elucidate the full spectrum of its action within biological systems .
Key physical properties include:
The compound exhibits notable solubility characteristics and stability under standard laboratory conditions. It is categorized under hazardous materials due to its psychoactive effects and requires careful handling .
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine has several applications in scientific research:
Research continues into its potential therapeutic uses in treating mental health disorders such as depression and anxiety due to its effects on serotonin pathways .
The synthetic chemistry of substituted phenethylamines traces its origins to early 20th-century investigations into neurotransmitter analogues. Phenethylamine derivatives gained prominence through Alexander Shulgin’s systematic explorations of psychoactive compounds, termed the "2C-X" series (where "X" denotes ring substituents). Within this series, halogenation patterns—particularly at the 4-position of the phenyl ring—emerged as critical determinants of pharmacological activity. The synthesis of 4-substituted-2,5-dimethoxyphenethylamines typically employed classical organic transformations:
Early routes to brominated derivatives like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) faced challenges in regioselective bromination and amine protection, often yielding mixtures requiring chromatographic purification. These methodologies established foundational protocols later adapted for synthesizing 1-(4-bromo-2,5-dimethoxyphenyl)ethanamine—a structural analogue featuring a methyl group adjacent to the amine nitrogen [4].
Contemporary synthetic approaches prioritize atom economy, regiocontrol, and scalability. Two principal strategies dominate:
Strategy 1: Reductive Amination of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanoneThis method employs sodium cyanoborohydride or sodium triacetoxyborohydride to reduce the imine formed in situ between the ketone precursor and ammonia or ammonium acetate. Key advantages include:
Table 1: Optimization Parameters for Reductive Amination
Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaBH₃CN | MeOH | 25 | 68 |
NaBH(OAc)₃ | DCE | 25 | 75 |
NaBH₄ + NiCl₂ | EtOH | 0 → 25 | 82 |
Strategy 2: Nitro Reduction Pathway1-(4-Bromo-2,5-dimethoxyphenyl)nitroethane undergoes catalytic hydrogenation (Pd/C or Raney Ni) or Zn/HCl reduction to the primary amine. This route avoids the instability issues of imine intermediates but requires stringent control over:
Modern adaptations leverage microwave-assisted synthesis to accelerate reaction kinetics, reducing nitro group reduction times from hours to minutes while maintaining >90% regiochemical fidelity [6].
The 2C-X scaffold tolerates extensive structural variation, with bioactivity exquisitely sensitive to three key modifications:
A. Halogen Identity at C4Bromine’s intermediate van der Waals radius (1.85 Å) balances steric occupancy and hydrophobic interactions in the 5-HT₂A receptor binding pocket. Comparative binding data reveals:
B. α-Methyl Substitution (1-Aminoethyl vs. 2-Aminoethyl)Introducing an α-methyl group converts phenethylamines into phenylisopropylamines (amphetamine analogues), altering:
C. Methoxy PositioningOrtho-methoxy groups (C2) enforce coplanarity with the phenyl ring via intramolecular hydrogen bonding, while para-methoxy (C5) electron-donating effects modulate ring electron density. Molecular dynamics simulations confirm that 2,5-dimethoxy arrangements stabilize a butterfly conformation essential for receptor docking [5].
Table 2: Bioactivity Modulation via Structural Modifications
Modification | Target Receptor | Kᵢ (nM) | Functional Effect |
---|---|---|---|
4-Br, 2,5-(OCH₃)² | 5-HT₂A | 1.01 | Agonist (EC₅₀ = 0.53 nM) |
4-I, 2,5-(OCH₃)² | 5-HT₂A | 1.70 | Partial agonist |
2,5-(OCH₃)² (no halogen) | 5-HT₂A | 12.4 | Weak agonist |
α-methyl-4-Br,2,5-(OCH₃)² | 5-HT₂A | 1.8 | PET tracer utility |
Bromine’s incorporation at C4 transcends mere steric occupancy. Quantum mechanical analyses reveal two enhancement mechanisms:
Halogen Bonding NetworksBromine’s σ-hole (region of positive electrostatic potential) forms directional, non-covalent bonds with carbonyl oxygens (e.g., Ser159 residue in 5-HT₂A). This interaction:
Lipophilicity OptimizationBromine’s hydrophobic parameter (π = 0.86) elevates log P values into the optimal range for CNS penetration (log P = 1.5–2.5):
In N,N′-diphenethylethylenediamine σ₁ receptor ligands, bromine’s position significantly impacts binding:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3